molecular formula C11H22O B14222973 5-(Ethenyloxy)nonane CAS No. 564478-60-0

5-(Ethenyloxy)nonane

Cat. No.: B14222973
CAS No.: 564478-60-0
M. Wt: 170.29 g/mol
InChI Key: UXQSMGVKRZEJEB-UHFFFAOYSA-N
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Description

5-(Ethenyloxy)nonane is an organic compound with the molecular formula C11H22O. It is characterized by the presence of an ethenyloxy group attached to a nonane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethenyloxy)nonane can be achieved through several methods. One common approach involves the reaction of nonane with ethenyl alcohol under specific conditions. The reaction typically requires a catalyst to facilitate the formation of the ethenyloxy group. The process may involve heating the reactants to a specific temperature and maintaining the reaction for a set duration to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The industrial process may also include purification steps to isolate the desired compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

5-(Ethenyloxy)nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.

    Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethoxy derivatives.

    Substitution: Various substituted nonane derivatives depending on the reagents used.

Scientific Research Applications

5-(Ethenyloxy)nonane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be used in studies involving lipid metabolism and membrane structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(Ethenyloxy)nonane exerts its effects involves interactions with specific molecular targets. The ethenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic transformations and binding to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-Nonanone: A ketone with a similar nonane backbone but different functional group.

    5-Ethylnonane: A hydrocarbon with an ethyl group attached to the nonane chain.

    5-(2-Hydroxyethyl)nonane-1,9-diol: A diol with hydroxyethyl groups attached to the nonane chain.

Uniqueness

5-(Ethenyloxy)nonane is unique due to the presence of the ethenyloxy group, which imparts distinct reactivity and properties compared to other similar compounds. This functional group allows for specific chemical transformations and applications that are not possible with other nonane derivatives.

Properties

CAS No.

564478-60-0

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

5-ethenoxynonane

InChI

InChI=1S/C11H22O/c1-4-7-9-11(12-6-3)10-8-5-2/h6,11H,3-5,7-10H2,1-2H3

InChI Key

UXQSMGVKRZEJEB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)OC=C

Origin of Product

United States

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